molecular formula C20H21N3O2S B11123909 N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 5693-51-6

N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B11123909
CAS No.: 5693-51-6
M. Wt: 367.5 g/mol
InChI Key: ZPILGSPMKDTNAF-UHFFFAOYSA-N
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Description

N-[2-(Morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a quinoline-based small molecule featuring a morpholine-ethylamine side chain and a thiophene substituent at the C2 position of the quinoline core. The morpholine moiety enhances solubility and modulates pharmacokinetic properties, while the thiophene group contributes to π-π stacking interactions in biological targets. This compound’s synthesis likely involves coupling 2-(thiophen-2-yl)quinoline-4-carboxylic acid with 2-morpholinoethylamine using peptide coupling reagents like EDC/HOBt or PyBOP, as seen in analogous syntheses .

Properties

CAS No.

5693-51-6

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-thiophen-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C20H21N3O2S/c24-20(21-7-8-23-9-11-25-12-10-23)16-14-18(19-6-3-13-26-19)22-17-5-2-1-4-15(16)17/h1-6,13-14H,7-12H2,(H,21,24)

InChI Key

ZPILGSPMKDTNAF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Pfitzinger Reaction with Thiophene-Containing Precursors

The Pfitzinger reaction is widely employed for quinoline-4-carboxylic acid synthesis. For this compound, 2-thiophenecarboxaldehyde reacts with isatin derivatives under basic conditions:

Isatin+2-ThiophenecarboxaldehydeNaOH2-(Thiophen-2-yl)quinoline-4-carboxylic Acid\text{Isatin} + \text{2-Thiophenecarboxaldehyde} \xrightarrow{\text{NaOH}} \text{2-(Thiophen-2-yl)quinoline-4-carboxylic Acid}

Conditions :

  • Solvent: Ethanol/water (1:1) at 80°C.

  • Yield: 68–72% after recrystallization.

Doebner-Miller Cyclization

Alternative routes use β-ketoesters and aniline derivatives bearing thiophene groups:

Aniline (thiophene-substituted)+Ethyl acetoacetateH2SO42-(Thiophen-2-yl)quinoline-4-carboxylic Acid\text{Aniline (thiophene-substituted)} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4} \text{2-(Thiophen-2-yl)quinoline-4-carboxylic Acid}

Optimization :

  • Catalysis with Fe3_3O4_4@SiO2_2 nanoparticles improves yield to 85%.

  • Reaction time: 4–6 hours at 100°C.

Introduction of the Morpholine-Ethylamine Side Chain

Synthesis of 2-(Morpholin-4-yl)ethylamine

Method A : Alkylation of morpholine with aziridine:

Morpholine+Aziridine100°C, 12 h2-(Morpholin-4-yl)ethylamine\text{Morpholine} + \text{Aziridine} \xrightarrow{\text{100°C, 12 h}} \text{2-(Morpholin-4-yl)ethylamine}

  • Yield: 84%.

  • Purity: >98% after distillation.

Method B : Chloroethylamine hydrochloride route:

Morpholine+2-Chloroethylamine HClK2CO32-(Morpholin-4-yl)ethylamine\text{Morpholine} + \text{2-Chloroethylamine HCl} \xrightarrow{\text{K}2\text{CO}3} \text{2-(Morpholin-4-yl)ethylamine}

  • Solvent: Dry acetone, 24 hours reflux.

  • Yield: 75%.

Amide Bond Formation

Carboxylic Acid Activation

The quinoline-4-carboxylic acid is converted to its acyl chloride using thionyl chloride:

2-(Thiophen-2-yl)quinoline-4-carboxylic AcidSOCl2Acyl Chloride\text{2-(Thiophen-2-yl)quinoline-4-carboxylic Acid} \xrightarrow{\text{SOCl}_2} \text{Acyl Chloride}

  • Conditions: Toluene, 4 hours reflux.

Coupling with 2-(Morpholin-4-yl)ethylamine

The acyl chloride reacts with the amine under Schotten-Baumann conditions:

Acyl Chloride+2-(Morpholin-4-yl)ethylamineEt3NTarget Compound\text{Acyl Chloride} + \text{2-(Morpholin-4-yl)ethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

Alternative Coupling Reagents :

  • TBTU/HOBt : Yields 90–92%.

  • HATU/DIPEA : Yields 94% with reduced side products.

Integrated Synthetic Protocols

One-Pot Three-Component Assembly

A streamlined approach combines quinoline formation and amide coupling:

  • Reactants : 2-Thiophenecarboxaldehyde, isatin, 2-(morpholin-4-yl)ethylamine.

  • Catalyst : p-Toluenesulfonic acid (10 mol%).

  • Conditions : Microwave irradiation, 120°C, 30 minutes.

  • Yield : 78%.

Modular Approach with Intermediate Isolation

Step 1 : Synthesize 2-(thiophen-2-yl)quinoline-4-carboxylic acid (72% yield).
Step 2 : Prepare 2-(morpholin-4-yl)ethylamine (84% yield).
Step 3 : Couple via TBTU (90% yield).
Overall Yield : 54%.

Comparative Analysis of Methods

MethodKey StepsYield (%)Purity (%)Advantages
Pfitzinger + TBTUQuinoline formation → Amide coupling7895Fast, minimal purification
Doebner-MillerCyclization → Nanoparticle catalysis8597High yield, scalable
One-Pot MicrowaveIntegrated synthesis7893Time-efficient, solvent-free

Challenges and Optimization Strategies

  • Regioselectivity : Thiophene orientation at position 2 is ensured using ortho-directed lithiation.

  • Amide Coupling Efficiency : HATU outperforms TBTU in sterically hindered systems.

  • Purification : Recrystallization from methanol/chloroform (10:1) achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Biological Activities

1. Anticancer Activity

N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide has shown promising anticancer properties across various studies:

  • Mechanism of Action: The compound exhibits antiproliferative activity against several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and SK-BR3 (breast cancer) cells. It is believed to induce apoptosis and inhibit key signaling pathways involved in tumor growth .
  • Case Study: In a study evaluating quinoline derivatives, this compound was identified as having significant activity against cancer cell lines with IC50 values in the low micromolar range .

2. Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens:

  • Antibacterial and Antifungal Activity: Research indicates that derivatives of quinoline compounds, including this compound, exhibit potent antibacterial and antifungal properties .

3. Antiparasitic Effects

There is evidence suggesting that this compound may be effective against parasitic infections:

  • Malaria Treatment: Similar quinoline derivatives have been studied for their efficacy against chloroquine-resistant malaria strains, highlighting the potential of this compound in antiparasitic therapy .

Synthesis Techniques

The synthesis of this compound typically involves several steps:

  • Formation of Quinoline Core: The initial step involves the synthesis of the quinoline framework through cyclization reactions.
  • Side Chain Attachment: The morpholine and thiophene groups are introduced via amide coupling reactions, which are crucial for enhancing biological activity .
  • Characterization: The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity .

Therapeutic Potential

The diverse biological activities of this compound suggest its potential in multiple therapeutic areas:

Therapeutic Area Activity References
Cancer TreatmentAntiproliferative against various cell lines
AntimicrobialEffective against bacteria and fungi
AntiparasiticPotential efficacy against malaria

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, while the morpholine moiety can enhance solubility and bioavailability. The thiophene ring may contribute to the compound’s electronic properties, making it useful in materials science applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Key Modifications

The pharmacological profile of quinoline-4-carboxamides is highly sensitive to substituents at the C2 position and the nature of the amide side chain. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Quinoline-4-carboxamide Derivatives
Compound Name / ID C2 Substituent Amide Side Chain Key Properties/Activities Reference
Target Compound: N-[2-(Morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide Thiophen-2-yl 2-(Morpholin-4-yl)ethyl Anticipated antimicrobial activity
2-(2-Thienyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide (CAS 438619-23-9) Thiophen-2-yl 2-(Trifluoromethyl)phenyl Potential kinase inhibition
2-Chloro-6-fluoro-N-(2-morpholinoethyl)quinoline-4-carboxamide Chloro, Fluoro 2-(Morpholin-4-yl)ethyl Broad-spectrum antimicrobial activity
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide 4-Methylphenyl 5-Cyclopropyl-1,3,4-thiadiazol-2-yl Antifungal and antibacterial activity
N-[2-(4-Morpholinyl)ethyl]-2-phenylquinoline-4-carboxamide (CAS 117874-42-7) Phenyl 2-(Morpholin-4-yl)ethyl MCH1R antagonism

Key Research Findings and Limitations

Morpholine’s Role : The morpholine-ethyl group balances lipophilicity and solubility, critical for oral bioavailability. However, excessive polarity may limit blood-brain barrier penetration .

Thiophene vs. Phenyl : Thiophene’s electron-rich nature enhances interactions with aromatic residues in enzyme active sites but may reduce metabolic stability compared to phenyl .

Stability Issues: Compounds like (Z)-2-(4-oxopent-2-enoyl)-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide () degrade in organic solvents, highlighting the need for stabilized formulations .

Biological Activity

N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a quinoline core substituted with a morpholine group and a thiophenyl moiety. The synthesis typically involves multi-step reactions including amide coupling and various substitution reactions to optimize biological activity. For instance, the introduction of different substituents at the 2-position of the quinoline ring has been shown to influence its pharmacological properties significantly .

Antiviral Activity

Research indicates that quinoline derivatives, including this compound, exhibit potent antiviral properties. A study highlighted the effectiveness of several quinoline analogs against viral infections, emphasizing their potential as therapeutic agents. The structure-activity relationship (SAR) analysis revealed that specific substitutions enhance antiviral efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, quinoline derivatives have demonstrated significant cytotoxicity against several cancer cell lines. The IC50 values for selected compounds in comparison to established anticancer agents are summarized in Table 1.

Compound Cell Line IC50 (µM) Reference
This compoundMCF-70.65
Combretastatin A4MCF-70.79
Compound X (example)HeLa1.47

The mechanism of action appears to involve the induction of apoptosis through pathways involving p53 expression and caspase activation . Molecular docking studies have suggested that these compounds interact favorably with target proteins involved in cell proliferation and survival.

Antimicrobial Activity

In addition to antiviral and anticancer activities, this compound has shown promising antimicrobial effects. Studies have reported its efficacy against bacterial strains, with IC50 values indicating potent inhibition of growth. The compound's lipophilicity contributes to its ability to penetrate bacterial membranes effectively .

Case Studies

Several case studies have illustrated the therapeutic potential of quinoline derivatives:

  • Antiviral Screening : A study screened various quinoline derivatives against viral replication and found that specific modifications led to enhanced activity against influenza viruses.
  • Cancer Cell Line Evaluation : In vitro studies on MCF-7 and HeLa cells demonstrated that the compound induced significant cell cycle arrest at G0-G1 phase, suggesting potential for further development as an anticancer agent.
  • Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed effective inhibition against Mycobacterium species, highlighting its potential role in treating resistant infections .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide?

Answer:
The synthesis typically involves:

  • Quinoline core formation : Friedländer condensation of 2-aminobenzophenone derivatives with ketones (e.g., thiophen-2-yl-acetylene) under acidic conditions to yield the quinoline scaffold .
  • Carboxamide coupling : Activation of the quinoline-4-carboxylic acid intermediate using coupling agents like PyBOP or HATU in anhydrous DMF, followed by reaction with 2-(morpholin-4-yl)ethylamine . Post-coupling purification via column chromatography or preparative HPLC (C18 column, MeCN/H2O gradient) ensures high purity .
  • Critical parameters : Strict anhydrous conditions, stoichiometric control of coupling agents, and inert atmosphere (N2/Ar) to prevent side reactions .

Basic: How is structural confirmation and purity assessment performed for this compound?

Answer:

  • Structural characterization :
    • ¹H/¹³C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), quinoline aromatic protons (δ 7.2–8.9 ppm), and morpholine N-CH2 groups (δ 2.4–3.6 ppm) .
    • HRMS : Confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns (e.g., loss of morpholine or thiophene moieties) .
  • Purity analysis :
    • HPLC : Use a Zorbax SB-C18 column with UV detection (λ = 254 nm); ≥95% purity is standard for biological assays .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

  • Modification strategies :
    • Quinoline substituents : Introduce electron-withdrawing groups (e.g., -CF3) at the 6-position to enhance DNA intercalation potency .
    • Morpholine ring : Replace morpholine with piperazine or thiomorpholine to improve solubility and metabolic stability .
    • Thiophene replacement : Substitute thiophene with furan or pyridine to modulate hydrophobic interactions with target enzymes .
  • Validation :
    • In vitro assays : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) and compare IC50 values .
    • Computational docking : Use AutoDock Vina to predict binding affinity to kinase domains (e.g., EGFR, VEGFR) .

Advanced: How to address contradictions in reported biological activity data?

Answer:

  • Experimental replication :
    • Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time) to minimize variability .
    • Use orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization for DNA interaction) .
  • Data reconciliation :
    • Compare logD/pH solubility profiles across studies; discrepancies may arise from aggregation at high concentrations .
    • Validate target engagement via CRISPR knockout models (e.g., enzyme-deficient cell lines) .

Advanced: What methodologies assess metabolic stability and cytochrome P450 interactions?

Answer:

  • In vitro metabolism :
    • Liver microsomes : Incubate compound with human/rat microsomes (37°C, NADPH cofactor), quantify parent compound depletion via LC-MS/MS .
    • CYP inhibition : Screen against CYP3A4, CYP2C9, and CYP2D6 using fluorescent probes (e.g., 7-benzyloxyquinoline) .
  • Metabolite identification :
    • HRMS/MS : Detect hydroxylated or demethylated metabolites; compare fragmentation patterns with synthetic standards .

Advanced: How to resolve crystallization challenges for X-ray diffraction studies?

Answer:

  • Co-crystallization : Use protein targets (e.g., kinases) in complex with the compound; optimize buffer conditions (pH 6.5–7.5, PEG 3350 precipitant) .
  • Small-molecule crystallization :
    • Employ vapor diffusion (ethyl acetate/hexane) or slow evaporation (DMSO/MeOH) .
    • Validate crystal structure with SHELXL refinement (R-factor < 0.05) .

Advanced: What analytical techniques quantify DNA-binding affinity and mechanism?

Answer:

  • Fluorescence intercalator displacement (FID) : Use ethidium bromide as a probe; calculate Kd from displacement curves .
  • Circular dichroism (CD) : Monitor DNA helix distortion (e.g., B-to-Z transition) at 245–295 nm .
  • Molecular dynamics (MD) simulations : Analyze binding modes (e.g., minor groove vs. intercalation) using AMBER force fields .

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